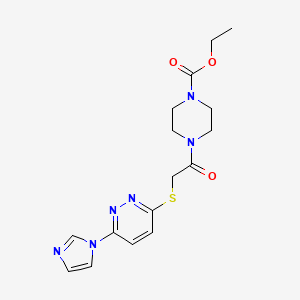

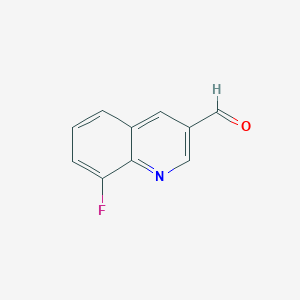

![molecular formula C20H19NO4 B2535265 1'-(3-甲氧基苯甲酰)-3H-螺[2-苯并呋喃-1,3'-哌啶]-3-酮 CAS No. 1797858-36-6](/img/structure/B2535265.png)

1'-(3-甲氧基苯甲酰)-3H-螺[2-苯并呋喃-1,3'-哌啶]-3-酮

货号:

B2535265

CAS 编号:

1797858-36-6

分子量:

337.375

InChI 键:

MTYGTDFKVLGELJ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methoxybenzoyl chloride is a chemical compound used in the synthesis of various molecules . It has a molecular formula of C8H7ClO2 and a molecular weight of 170.59 .

Synthesis Analysis

3-Methoxybenzoyl chloride is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease . It also aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase), resulting in tumor growth inhibition .Molecular Structure Analysis

The molecular structure of 3-methoxybenzoyl chloride consists of a benzene ring with a methoxy group (OCH3) and a carbonyl chloride group (COCl) attached .Chemical Reactions Analysis

3-Methoxybenzoyl chloride is reactive and can participate in various chemical reactions. For instance, it is used in the synthesis of 2-arylbenzofuran-based molecules .Physical and Chemical Properties Analysis

3-Methoxybenzoyl chloride is a liquid at room temperature. It has a density of 1.214 g/mL at 25 °C and a boiling point of 123-125 °C at 15 mmHg .科学研究应用

卡硼烷化学

最近的研究表明该化合物参与了卡硼烷化学。例如,FeCl3 催化的有氧氧化反应导致从 2-氨基苯酚和 1-甲酰基-邻-卡硼烷合成 1-苯并恶唑基-邻-卡硼烷。这种应用扩展了我们对卡硼烷基材料的理解 .

安全和危害

未来方向

作用机制

- The primary target of this compound is likely an opioid receptor. Opiate receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .

- Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. This interaction leads to downstream effects, including inhibition of nociceptive neurotransmitter release (such as substance P, GABA, dopamine, acetylcholine, and noradrenaline) and inhibition of vasopressin, somatostatin, insulin, and glucagon release .

- The compound likely interacts with the opioid receptor, modulating its activity. It exhibits similar pharmacodynamic effects to fentanyl but is significantly stronger due to increased binding affinity to the opioid receptor .

- Fentanyl, when administered alone, has a strong affinity for opioid receptors. The increased binding affinity of this compound results in potent opioid effects, making it extremely hazardous when used recreationally without medical supervision .

- The compound’s binding to opioid receptors inhibits adenylate cyclase, leading to decreased intracellular cAMP levels. Consequently, the release of nociceptive neurotransmitters is inhibited .

- Additionally, opioids close N-type voltage-operated calcium channels (OP2-receptor agonist) and open calcium-dependent inwardly rectifying potassium channels (OP3 and OP1 receptor agonist) .

Target of Action

Mode of Action

Biochemical Pathways

属性

IUPAC Name |

1'-(3-methoxybenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-24-15-7-4-6-14(12-15)18(22)21-11-5-10-20(13-21)17-9-3-2-8-16(17)19(23)25-20/h2-4,6-9,12H,5,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYGTDFKVLGELJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

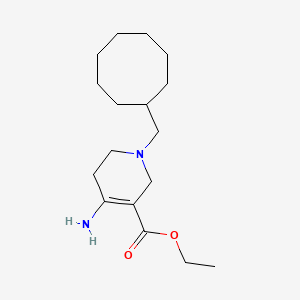

1-(Cyclooctylmethyl)-4-amino-1,2,5,6-tetrahydropyridine...

Cat. No.: B2535183

CAS No.: 256640-47-8

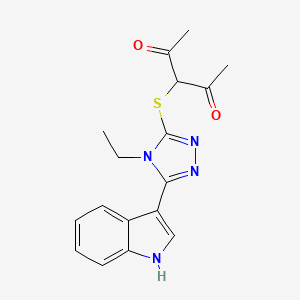

3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thi...

Cat. No.: B2535186

CAS No.: 852144-37-7

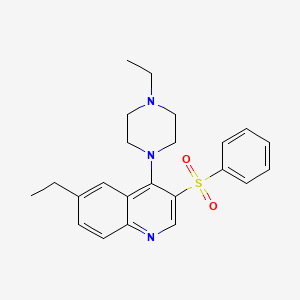

4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethy...

Cat. No.: B2535187

CAS No.: 326007-22-1

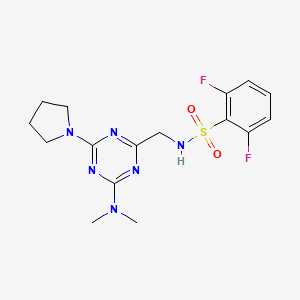

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin...

Cat. No.: B2535188

CAS No.: 2034209-26-0

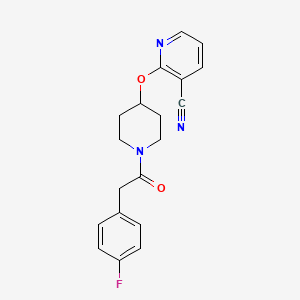

![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)

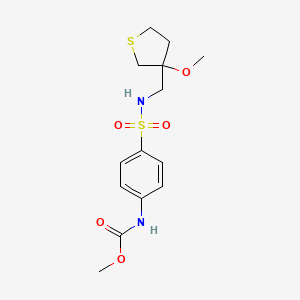

![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2535194.png)

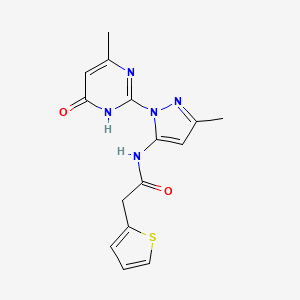

![1-[2-(2-Fluoro-6-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2535195.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2535199.png)